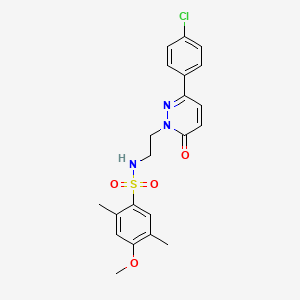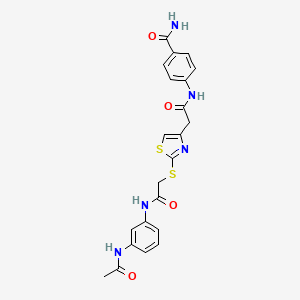
N-(5-acetyl-4-methylthiazol-2-yl)-3,5-dichlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of specific precursors under controlled conditions. For instance, the synthesis of N-(4-chloro-3-methyl-5-isothiazolyl)-2-[p-[(alpha,alpha,alpha-trifluoro-p-tolyl)oxy]phenyl]acetamide derivatives is achieved using dimethylformamide dimethylacetal, leading to a variety of functional group transformations . Similarly, novel benzenesulfonamide derivatives are synthesized by reacting aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . These methods could potentially be adapted for the synthesis of "N-(5-acetyl-4-methylthiazol-2-yl)-3,5-dichlorobenzamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds is often determined using techniques such as NMR, HRMS, and X-ray diffraction. For example, the crystal structure of N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide is confirmed by these methods, revealing a benzene ring and a 1,3,5-triazine ring with a half-chair conformation . These techniques could be employed to analyze the molecular structure of "this compound" to understand its conformation and stereochemistry.
Chemical Reactions Analysis
The chemical reactivity of similar compounds can provide insights into the potential reactions of "this compound". For instance, the reactivity of N-[4-substituted phenyl]-3-acetoxythiobenzamides with hydrazine hydrate to form amidrazones indicates the potential for nucleophilic substitution reactions . The compound may also undergo similar reactions, which could be explored to expand its chemical diversity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are crucial for their practical applications. The metabolic stability of benzenesulfonamide derivatives is enhanced by specific substituents, which is an important consideration for drug development . The anticancer activity of some benzenesulfonamide derivatives is evaluated against various human cancer cell lines, indicating their potential therapeutic applications . These properties would need to be characterized for "this compound" to assess its suitability for similar applications.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
N-(5-acetyl-4-methylthiazol-2-yl)-3,5-dichlorobenzamide is a chemical compound that has been explored for various scientific applications, particularly in the synthesis of novel organic compounds. Research studies have demonstrated the utility of this compound in the synthesis of various derivatives, showcasing its versatility in organic chemistry.
One study focused on the synthesis of pyrazole, thiazole, pyridine, and 1,3,4-thiadiazole derivatives incorporating the 2-thiazolyl moiety. This research outlined the reactions of N-(5-acetyl-4-methylthiazol-2-yl)-2-cyanoacetamide with different reagents, leading to the creation of aminopyrazole derivatives, pyridine derivatives, and 1,3-thiazole and 1,2,4-thiadiazole derivatives. The newly synthesized compounds were characterized by elemental analyses and spectral data, highlighting the compound's potential in contributing to the development of new chemical entities with possible applications in various fields such as pharmaceuticals and agrochemicals (Raslan, Sayed, & Khalil, 2016).
Herbicidal Activity
Another significant application of this compound derivatives is in the development of new herbicides. A study described N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide as a representative of a group of benzamides with herbicidal activity. These compounds have shown effectiveness against annual and perennial grasses, suggesting their potential utility in agricultural practices for the management of unwanted vegetation. The research points towards the exploration of this compound derivatives for developing herbicidal formulations that can offer new solutions for crop protection (Viste, Cirovetti, & Horrom, 1970).
Transformation in Soil
The environmental behavior and transformation of chemicals in soil are crucial for assessing their long-term impact and degradation pathways. Research on N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, a closely related compound, in soil has shown that it undergoes transformation through cyclization and hydrolysis, producing derivatives that have negligible herbicidal activity compared to the parent compound. This study provides insight into the degradation behavior of such compounds in the environment, which is essential for understanding their ecological impact and for designing chemicals with favorable environmental profiles (Yih, Swithenbank, & McRae, 1970).
Orientations Futures
Propriétés
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c1-6-11(7(2)18)20-13(16-6)17-12(19)8-3-9(14)5-10(15)4-8/h3-5H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLXMBFSMLYAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2546402.png)

![2-[[2-(Difluoromethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2546405.png)
![N-(2,6-difluorophenyl)-4-(4-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2546406.png)



![(E)-ethyl 3-((4-(diethylamino)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2546413.png)



![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2546421.png)
